molecular formula C14H18N2O4 B15210257 D-Tyrosyl-D-proline CAS No. 821776-10-7

D-Tyrosyl-D-proline

Cat. No.: B15210257
CAS No.: 821776-10-7
M. Wt: 278.30 g/mol
InChI Key: VNYDHJARLHNEGA-VXGBXAGGSA-N
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Description

®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-3-(4-hydroxyphenyl)propanoic acid and pyrrolidine-2-carboxylic acid.

    Coupling Reaction: The amino group of ®-2-Amino-3-(4-hydroxyphenyl)propanoic acid is coupled with the carboxyl group of pyrrolidine-2-carboxylic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyphenyl groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-((S)-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid
  • ®-1-((S)-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid
  • (S)-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid

Uniqueness

The unique aspect of ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and development.

Properties

CAS No.

821776-10-7

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

(2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m1/s1

InChI Key

VNYDHJARLHNEGA-VXGBXAGGSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O

Origin of Product

United States

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